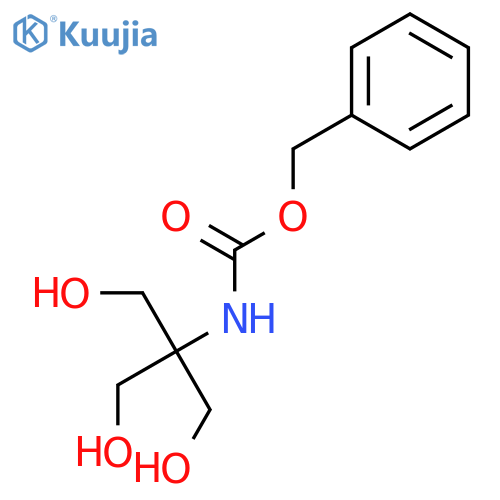Cas no 102522-48-5 (N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester)

102522-48-5 structure
商品名:N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 化学的及び物理的性質
名前と識別子
-
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Benzyl Ester
- [2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic acid phenylmethyl ester
- Carbamic acid, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-, phenylmethyl ester
- DB-320725
- Cbz-Tris
- 102522-48-5
- Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- BENZYL N-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]CARBAMATE
- N-Carboxybenzyl Tromethamine
- CEA52248
- DTXSID001174531
- EN300-7262145
- Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate
- A1-04804
- SCHEMBL15552484
- N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester
-
- インチ: InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17)
- InChIKey: MCMNTNJMDVMJQE-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)COC(=O)NC(CO)(CO)CO
計算された属性
- せいみつぶんしりょう: 255.11067264g/mol
- どういたいしつりょう: 255.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 178-180 ºC
- ふってん: 520.6±50.0 °C at 760 mmHg
- フラッシュポイント: 268.6±30.1 °C
- ようかいど: 微溶性(9.4 g/l)(25ºC)、
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H830150-2.5g |
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Phenylmethyl Ester |
102522-48-5 | 2.5g |
$ 1453.00 | 2023-09-07 | ||
| Enamine | EN300-7262145-5.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 5g |
$1115.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-0.1g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.1g |
$339.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-2.5g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 2.5g |
$754.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-10.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 10g |
$1654.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-0.25g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.25g |
$354.0 | 2023-05-24 | ||
| TRC | H830150-250mg |
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Phenylmethyl Ester |
102522-48-5 | 250mg |
$ 184.00 | 2023-09-07 | ||
| Enamine | EN300-7262145-0.05g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.05g |
$323.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-0.5g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.5g |
$370.0 | 2023-05-24 | ||
| Enamine | EN300-7262145-1.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 1g |
$385.0 | 2023-05-24 |
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
102522-48-5 (N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester) 関連製品
- 61425-27-2(Benzyl (1R)-2-Hydroxy-1-methylethylcarbamate)
- 66674-16-6((S)-Benzyl (1-Hydroxypropan-2-yl)carbamate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
